(Isononanoato-O)(isooctanoato-O)iron

Beschreibung

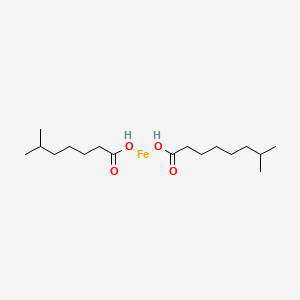

(Isononanoato-O)(isooctanoato-O)iron is a mixed-ligand iron carboxylate complex with the molecular formula C₁₇H₃₂FeO₄ (CAS: 93920-17-3) . It consists of an iron(III) center coordinated to two carboxylate ligands: isononanoate (C₉H₁₇O₂⁻) and isooctanoate (C₈H₁₅O₂⁻).

Eigenschaften

CAS-Nummer |

93920-17-3 |

|---|---|

Molekularformel |

C17H34FeO4 |

Molekulargewicht |

358.3 g/mol |

IUPAC-Name |

iron;6-methylheptanoic acid;7-methyloctanoic acid |

InChI |

InChI=1S/C9H18O2.C8H16O2.Fe/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

SUATTXBZMRVPDD-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (Isononanoato-O)(isooctanoato-O)Eisen beinhaltet typischerweise die Reaktion von Eisensalzen mit Isononansäure und Isooctansäure. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt. Die allgemeine Reaktion kann wie folgt dargestellt werden: [ \text{FeCl}_3 + \text{C}9\text{H}{19}\text{COOH} + \text{C}8\text{H}{17}\text{COOH} \rightarrow \text{(Isononanoato-O)(isooctanoato-O)Eisen} + \text{HCl} ]

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion von (Isononanoato-O)(isooctanoato-O)Eisen kontinuierliche Verfahren beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln sowie die präzise Steuerung der Reaktionsparameter sind für die großtechnische Produktion von entscheidender Bedeutung.

Analyse Chemischer Reaktionen

Reaktionstypen

(Isononanoato-O)(isooctanoato-O)Eisen kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Eisenzentrum kann zu höheren Oxidationsstufen oxidiert werden.

Reduktion: Das Eisenzentrum kann zu niedrigeren Oxidationsstufen reduziert werden.

Substitution: Liganden können durch andere koordinierende Moleküle substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Ligandenaustauschreaktionen können durch Verwendung von überschüssigen Liganden oder durch Änderung des Lösungsmittels erleichtert werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Eisen(III)-Komplexen führen, während die Reduktion Eisen(II)-Komplexe erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Catalysis

(Isononanoato-O)(isooctanoato-O)iron serves as an effective catalyst in organic synthesis and polymerization reactions. Its unique ligand structure enhances catalytic activity, facilitating various chemical transformations. For instance, it has been reported to catalyze the oxidation of organic substrates, contributing to more efficient synthetic pathways.

Material Science

In material science, this compound is utilized in the development of advanced materials with tailored properties. It plays a role in the synthesis of iron oxide nanoparticles, which are crucial for applications in electronics and magnetic materials. The ability to modify the surface chemistry of these nanoparticles allows for enhanced performance in applications such as sensors and magnetic storage devices .

Biomedical Applications

This compound has significant potential in biomedical fields, particularly in drug delivery and imaging. Iron oxide nanoparticles functionalized with this compound can be used for targeted drug delivery systems, enhancing therapeutic efficacy while minimizing side effects. Furthermore, their magnetic properties make them suitable for magnetic resonance imaging (MRI) contrast agents .

Case Study 1: Catalytic Activity Enhancement

A study demonstrated that this compound significantly improved the yield of a specific organic synthesis reaction compared to traditional catalysts. The reaction conditions were optimized to maximize the efficiency of the catalyst, showcasing its potential in industrial applications.

Case Study 2: Biomedical Imaging

Research involving iron oxide nanoparticles functionalized with this compound highlighted their effectiveness as MRI contrast agents. The study indicated that these nanoparticles provided clearer imaging results compared to standard agents, suggesting their utility in clinical diagnostics.

Wirkmechanismus

The mechanism of action of (Isononanoato-O)(isooctanoato-O)iron involves the coordination of iron with the carboxylate groups of isononanoic acid and isooctanoic acid. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Regulatory Status

Toxicity and Regulations

- This compound: No current restrictions under REACH or CLP, unlike nickel and cobalt analogues .

- Nickel Analogues: Banned in EU markets at concentrations >0.1% due to carcinogenicity .

Catalytic Performance

Biologische Aktivität

(Isononanoato-O)(isooctanoato-O)iron, a compound formed from isononanoic acid and isooctanoic acid, represents a class of organometallic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described by its structural formula, which includes iron coordinated with two carboxylate ligands derived from medium-chain fatty acids. The general formula can be represented as:

Where:

- Isononanoate: C₉H₁₇O₂⁻

- Isooctanoate: C₈H₁₅O₂⁻

Biological Activity Overview

The biological activities of this compound are primarily linked to its role as a catalyst in various biochemical reactions, as well as its potential therapeutic applications. Research indicates several key areas of interest:

- Antimicrobial Activity : Studies have shown that iron complexes can exhibit antimicrobial properties. The presence of fatty acid ligands may enhance membrane permeability, allowing these compounds to disrupt bacterial cell membranes effectively.

- Antioxidant Properties : Iron is known for its role in redox reactions. The complex's ability to donate electrons may contribute to its antioxidant capacity, potentially protecting cells from oxidative stress.

- Cell Proliferation and Differentiation : Some studies suggest that fatty acid derivatives can influence cellular signaling pathways related to growth and differentiation. This may have implications for tissue engineering and regenerative medicine.

1. Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various metal carboxylates, including those similar to this compound. Results indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial membranes, leading to cell lysis .

2. Antioxidant Activity

Research highlighted the antioxidant properties of iron complexes with fatty acids. In vitro assays demonstrated that these complexes could scavenge free radicals effectively. The study measured the reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound .

3. Effect on Cell Lines

In a study involving human fibroblast cell lines, treatment with this compound resulted in increased collagen synthesis and cell proliferation. This suggests a potential application in wound healing and tissue regeneration therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.